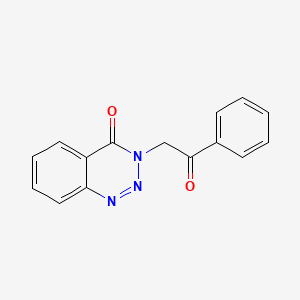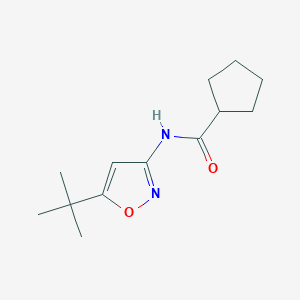![molecular formula C11H16ClN3O B5034681 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and has potential therapeutic applications in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It is also highly soluble in water and other polar solvents, which allows for easy manipulation in lab experiments. However, this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride. One area of research is the development of novel cancer therapies that utilize this compound as a therapeutic agent. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and limitations.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While this compound has several advantages for use in lab experiments, it also has limitations that need to be carefully considered. There are several future directions for research on this compound, which may lead to the development of novel therapies for cancer and other diseases.
合成法
The synthesis of 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-ol with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high yields and purity.
科学的研究の応用
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have potent antitumor activity and has been used in the development of novel cancer therapies. This compound has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[3-(1-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-13-6-4-11(12-13)3-2-5-14-7-9-15-10-8-14;/h4,6H,5,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJXAYCKXAROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5034621.png)
![8-methyl-7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5034622.png)
![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5034632.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate](/img/structure/B5034637.png)
![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![N,N-diethyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine oxalate](/img/structure/B5034665.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
